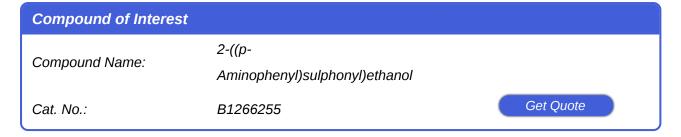


2-((p-Aminophenyl)sulphonyl)ethanol solubility in organic solvents

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An In-depth Technical Guide to the Solubility of **2-((p-Aminophenyl)sulphonyl)ethanol** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **2- ((p-Aminophenyl)sulphonyl)ethanol** in organic solvents. Due to the limited direct quantitative data for this specific compound, this guide also includes solubility information for structurally related sulfonamides to offer valuable comparative insights. Furthermore, a detailed, generalized experimental protocol for determining solubility is presented, alongside a visualization of a relevant synthetic pathway.

Solubility of 2-((p-Aminophenyl)sulphonyl)ethanol: An Overview

Direct, quantitative solubility data for **2-((p-Aminophenyl)sulphonyl)ethanol** in various organic solvents is not extensively reported in publicly available literature. However, qualitative information suggests that its isomer, 2-[(3-Aminophenyl) Sulfonyl)Ethanol, is soluble in methanol[1]. This suggests that **2-((p-Aminophenyl)sulphonyl)ethanol** is likely to exhibit some degree of solubility in polar organic solvents.



Comparative Solubility of Structurally Similar Sulfonamides

To provide a practical reference for researchers, the following table summarizes the experimental solubility data for other sulfonamides in a range of common organic solvents. This information can be used to estimate the potential solubility behavior of **2-((p-Aminophenyl)sulphonyl)ethanol**. The solubility of various sulfonamides has been studied in neat and binary solvent mixtures[2].



Sulfonamide	Solvent	Temperature (°C)	Solubility (Mole Fraction x 10^4)
Sulfamethoxazole	Methanol	25	153
Sulfamethoxazole	Ethanol	25	-
Sulfamethoxazole	1-Propanol	25	-
Sulfamethoxazole	Acetone	25	-
Sulfamethoxazole	Chloroform	25	-
Sulfisoxazole	Methanol	25	-
Sulfisoxazole	Ethanol	25	-
Sulfisoxazole	1-Propanol	25	-
Sulfisoxazole	Acetone	25	-
Sulfisoxazole	Chloroform	25	-
Sulphasalazine	Methanol	25	-
Sulphasalazine	Ethanol	25	-
Sulphasalazine	1-Propanol	25	-
Sulphasalazine	Acetone	25	-
Sulphasalazine	Chloroform	25	-
Sulfadiazine	Cyclohexane	25	5.18
Sulfisomidine	Dioxane-Water	-	Exhibits a bell-shaped profile with a solubility maximum[3]
Sulfamethoxazole	N,N- Dimethylformamide	25	High
Sulfamethoxazole	Dimethyl Sulfoxide	25	High
Sulfamethizole	N,N- Dimethylformamide	25	Highest among tested solvents



Sulfamethizole	Dimethyl Sulfoxide	25	High
Sulfamethizole	Methanol	25	Moderate
Sulfamethizole	Acetonitrile	25	Low
Sulfamethizole	1,4-Dioxane	25	Lower
Sulfamethizole	Water	25	Lowest

Note: A dash (-) indicates that while the study was conducted, the specific numerical data point was not readily available in the cited source.

The Extended Hildebrand solubility approach is a theoretical model that can be used to estimate the solubility of sulfonamides in binary and ternary solvent systems[3].

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound, such as **2-((p-Aminophenyl)sulphonyl)ethanol**, in an organic solvent. This method is based on the common "shake-flask" method.

Objective: To determine the equilibrium solubility of a solid compound in a specific solvent at a given temperature.

Materials:

- The solid compound (solute)
- The organic solvent of interest
- Analytical balance
- Thermostatically controlled shaker or water bath
- Centrifuge
- Volumetric flasks and pipettes



- Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
- Syringe filters (e.g., 0.45 μm PTFE)

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of the solid compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.
 - Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
 - Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to
 72 hours, depending on the compound and solvent. It is advisable to perform a preliminary study to determine the time required to reach equilibrium.
- Sample Collection and Preparation:
 - Once equilibrium is reached, allow the suspension to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is recommended to use a syringe fitted with a syringe filter.
 - Immediately dilute the collected sample with a known volume of a suitable solvent to
 prevent precipitation. The dilution factor should be chosen to bring the concentration within
 the linear range of the analytical method.

Quantification:

- Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.
- Prepare a calibration curve using standard solutions of the compound of known concentrations.



- Calculate the concentration of the compound in the original saturated solution by applying the dilution factor.
- Data Reporting:
 - Express the solubility in appropriate units, such as moles per liter (mol/L), grams per liter (g/L), or mole fraction.
 - Report the temperature at which the solubility was determined.

Visualization of Synthetic Pathway

The synthesis of aminophenyl-β-hydroxyethylsulfone, a class of compounds that includes **2- ((p-Aminophenyl)sulphonyl)ethanol**, is a critical process in the manufacturing of reactive dyes[4]. The following diagram illustrates a general synthetic pathway.



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Caption: General synthetic pathway for aminophenyl- β -hydroxyethylsulfone. synthetic pathway for aminophenyl- β -hydroxyethylsulfone.

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